molecular formula C11H9NO3 B178259 Methyl 4-(1,3-oxazol-5-yl)benzoate CAS No. 179057-14-8

Methyl 4-(1,3-oxazol-5-yl)benzoate

Cat. No.: B178259
CAS No.: 179057-14-8
M. Wt: 203.19 g/mol
InChI Key: LFNHUUMUCVZCGY-UHFFFAOYSA-N
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Description

“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 . It is categorized under esters and has a molecular weight of 203.196 . It is used in life science research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a boiling point of 112-114 .

Scientific Research Applications

  • Synthesis and Analysis of Organic Compounds : Research has explored the synthesis of novel organic compounds using Methyl 4-(1,3-oxazol-5-yl)benzoate or related structures. For instance, a study focused on the click one pot synthesis, spectral analyses, crystal structures, and DFT studies of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's utility in creating complex organic molecules with potential biological applications (Ahmed et al., 2016).

  • Chemical Reactions and Syntheses : Another area of application is in the study of chemical reactions and the synthesis of fused-ring heterocycles. For example, a paper discussed the reactions of keto-enol tautomers of 2-Thiazolyl-, 2-Oxazolyl-, 2-Benz­oxazolyl-, or 2-Benzothiazolyl-1-phenylethenols with α,β-alkynyl esters for the synthesis of highly functionalized fused-ring heterocycles (Silva, Henry, & Pittman, 2012).

  • Biological Activities : this compound derivatives are also investigated for their biological activities. A study on the synthesis and biological activities of novel Arylazopyrazolones substituted with Thiazolyhydrazone is an example of exploring the antimicrobial properties of such compounds (Shah, 2014).

  • Material Science and Engineering : The compound and its derivatives find applications in material science, such as in the synthesis and characterization of oxadiazolic systems used as spacers for potential angiotensin II receptor antagonists, demonstrating its utility in developing new materials with specific properties (Meyer et al., 2003).

Safety and Hazards

The safety information for “Methyl 4-(1,3-oxazol-5-yl)benzoate” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P271, P261, and P280 .

Future Directions

Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

methyl 4-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNHUUMUCVZCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363129
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-14-8
Record name methyl 4-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1,3-oxazol-5-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 4-formylbenzoate (Aldrich Chemical Co., St. Louis, Mo.) (5.0 g, 30.5 mmol), anhydrous potassium carbonate (4.55 g, 33 mmol) and p-toluenesulfonylmethyl isocyanide (TOSMIC, Aldrich Chemical Co.) (6.83 g, 30.5 mmol) were refluxed in methanol (100 ml) for 3.5 hours The mixture was then concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate, washed twice with water, dried and concentrated in vacuo to give methyl 4-(1,3-oxazol-5-yl)benzoate as a beige solid (4.95 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that methyl 4-formylbenzoate (4.92 g) and p-toluenesulfonylmethylisocyanate (7.03 g) were used, to thereby yield the title compound (5.28 g).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two

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